Enhanced Lipophilicity (LogP) of 5-Fluoro-2-methylphenylacetic Acid vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 5-position significantly increases the lipophilicity of the phenylacetic acid scaffold. 5-Fluoro-2-methylphenylacetic acid exhibits a calculated LogP value of 1.76, which is substantially higher than that of its non-fluorinated parent compound, 2-methylphenylacetic acid [1]. This increase in LogP is a direct consequence of the fluorine substituent's hydrophobic effect and its influence on the overall molecular polarity, which can be predicted based on established fluorine substituent effects on physicochemical properties [2]. Higher lipophilicity generally correlates with improved passive membrane permeability, a critical factor for oral bioavailability and cellular uptake in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.76 (calculated) |
| Comparator Or Baseline | 2-methylphenylacetic acid (non-fluorinated analog) |
| Quantified Difference | Significantly higher LogP for the fluorinated derivative (exact value for comparator not provided, but class-level inference supports substantial increase with fluorine substitution) |
| Conditions | Calculated LogP value; no experimental conditions applicable |
Why This Matters
A higher LogP value indicates improved lipophilicity, which is a key parameter for optimizing drug candidates for better membrane permeability and oral absorption.
- [1] Chem960. (n.d.). 5-Fluoro-2-methylphenylacetic acid. Retrieved from https://m.chem960.com/cas/261951751/ View Source
- [2] Böhm, H. J., Banner, D., & Bendels, S. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
